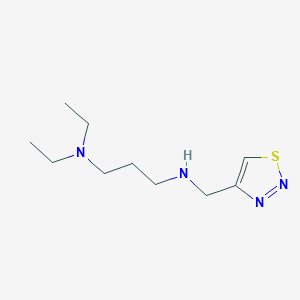
n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine typically involves the reaction of a thiadiazole derivative with a suitable amine. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with N,N-diethylpropane-1,3-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Employed in the development of agrochemicals and pesticides due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-Thiadiazole derivatives: Another class of thiadiazole compounds with different substitution patterns on the ring.
Benzothiadiazole derivatives: Compounds containing a benzene ring fused to a thiadiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both thiadiazole and diethylpropane-1,3-diamine moieties.
Propiedades
Fórmula molecular |
C10H20N4S |
|---|---|
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(thiadiazol-4-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4S/c1-3-14(4-2)7-5-6-11-8-10-9-15-13-12-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
AGVJAGVCGBMEML-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNCC1=CSN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






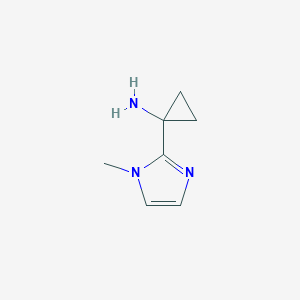
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
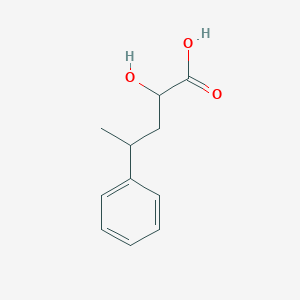
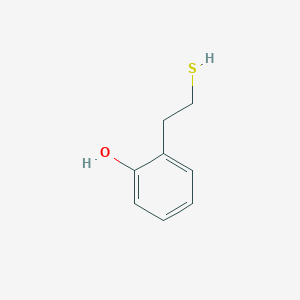
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
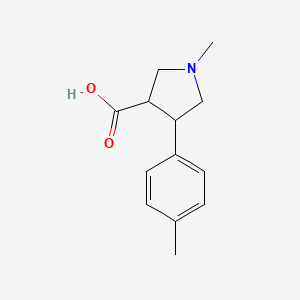
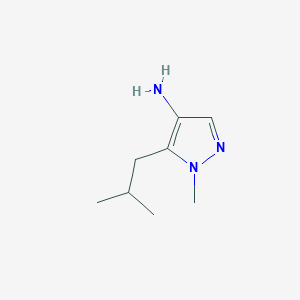
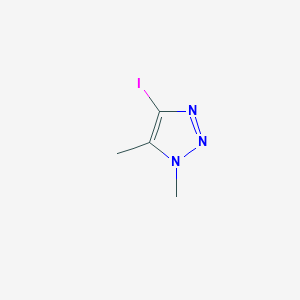

![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
